Cas no 13989-86-1 (Carbamic acid,(2-chloroethyl)-, methyl ester (8CI,9CI))

Carbamic acid,(2-chloroethyl)-, methyl ester (8CI,9CI) structure
13989-86-1 structure
Product Name:Carbamic acid,(2-chloroethyl)-, methyl ester (8CI,9CI)
CAS No:13989-86-1
MF:C4H8ClNO2
MW:137.564820289612
CID:225408
PubChem ID:251614
Update Time:2025-04-19

Carbamic acid,(2-chloroethyl)-, methyl ester (8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,(2-chloroethyl)-, methyl ester (8CI,9CI)
    • (+-)-2-Chlor-buttersaeure-methylester
    • (+-)-2-chloro-butyric acid
    • (2-Chlor-aethyl)-carbamidsaeure-methylester
    • (2-chloro-ethyl)-carbamic acid methyl ester
    • 2-chloro-butyric acid methyl ester
    • 2-chloroethylcarbamic acid methyl ester
    • AC1Q3GFQ
    • AR-1J4723
    • Butanoic acid,2-chloro-,methyl ester
    • methyl (3S)-chlorobutanoate
    • methyl 2-chlorobutyrate
    • methyl 2-chloroethylcarbamate
    • methyl chlorobutyrate
    • Methyl N-(beta-chloroethyl)carbamate
    • methyl n -(2-chloroethyl) carbamate
    • NIOSH/EZ1815000
    • AKOS010540267
    • Methyl hydrogen (2-chloroethyl)carbonimidate
    • Methyl (2-chloroethyl)carbamate
    • RHGACTQWKOOOFE-UHFFFAOYSA-N
    • DTXSID50930646
    • NSC-72197
    • EZ18150000
    • SCHEMBL7272841
    • Carbamic acid, (2-chloroethyl)-, methyl ester
    • NCIOpen2_000593
    • 13989-86-1
    • NSC72197
    • Inchi: 1S/C4H8ClNO2/c1-8-4(7)6-3-2-5/h2-3H2,1H3,(H,6,7)
    • InChI Key: RHGACTQWKOOOFE-UHFFFAOYSA-N
    • SMILES: ClCCNC(=O)OC

Computed Properties

  • Exact Mass: 137.02444
  • Monoisotopic Mass: 137.0243562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 76.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • PSA: 38.33
  • LogP: 0.97210

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